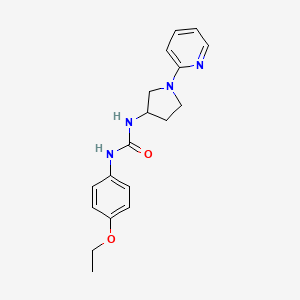
1-(4-Ethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, also known as EPPU, is a chemical compound that has been studied for its potential use in scientific research. It is a urea derivative that has shown promise in various applications, including as an inhibitor of certain enzymes and as a tool for studying cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis in Medicinal Chemistry : The compound has been used in the synthesis of active metabolites of potent kinase inhibitors, such as PKI-179. This process involves stereospecific hydroboration and stereochemical determination, highlighting its role in the development of precise medicinal compounds (Chen et al., 2010).
Analytical Chemistry Applications : It has been applied in methodologies for the quantitative analysis of substances such as δ-aminolevulinic acid, indicating its utility in developing simple and effective analytical techniques (Tomokuni & Ogata, 1972).
Study of Molecular Complexation : Research has focused on the association of N-(pyridin-2-yl),N'-substituted ureas with other molecules, providing insights into the substituent effect on complexation. This has implications for understanding molecular interactions in various chemical and biological processes (Ośmiałowski et al., 2013).
Conformational Control in Chemical Synthesis : The compound is used in the design and preparation of molecules where conformational equilibrium is critical. This has applications in molecular sensing and other areas where control of molecular structure is essential (Kwiatkowski et al., 2019).
Synthesis and Characterization of Organic Compounds : It has been utilized in the synthesis of various organic compounds, aiding in the development of new materials and methods for chemical synthesis (Sarantou & Varvounis, 2022).
Binding Studies and Sensor Development : The compound is involved in studies related to the binding of carboxylic acids by fluorescent pyridyl ureas, which is significant for the development of sensors and understanding molecular recognition mechanisms (Jordan et al., 2010).
Enzyme Inhibition and Anticancer Research : Research has explored the synthesis and biological evaluation of derivatives of this compound as potential anticancer agents, demonstrating its relevance in pharmaceutical research and drug development (Feng et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-24-16-8-6-14(7-9-16)20-18(23)21-15-10-12-22(13-15)17-5-3-4-11-19-17/h3-9,11,15H,2,10,12-13H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTDRDVFCDLDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methylthieno[2,3-c]pyridin-5-ol](/img/structure/B2970743.png)
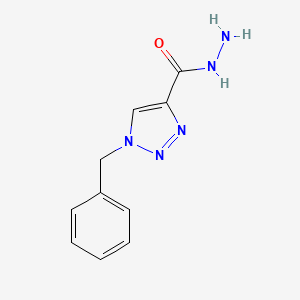
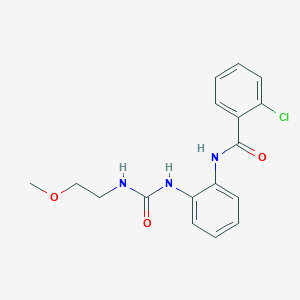

![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone](/img/structure/B2970751.png)

![1-(2-((2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2970755.png)
![3-(4-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970758.png)
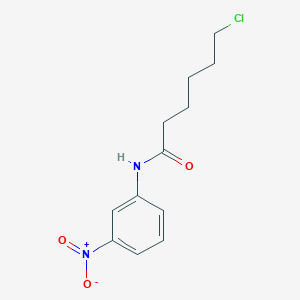
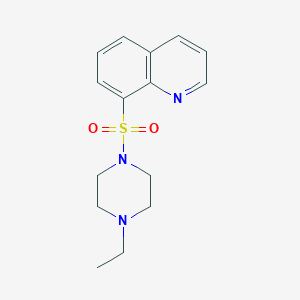
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2970762.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2970763.png)